molecular formula C13H12N2O4 B3729298 4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one

Cat. No. B3729298
M. Wt: 260.24 g/mol
InChI Key: XVYPMECFVSSCQL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is also known as Curcumin II or Diferuloylmethane. Curcumin II is a derivative of Curcumin, which is a natural compound found in turmeric. Curcumin II has been the subject of scientific research for its potential applications in medicine, drug discovery, and other fields.

Mechanism of Action

The mechanism of action of Curcumin II is not fully understood. It is believed to exert its effects by modulating various signaling pathways involved in inflammation, cell growth, and apoptosis. Curcumin II has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the expression of pro-inflammatory cytokines. It has also been found to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Curcumin II has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. Curcumin II has also been found to modulate the expression of various genes involved in cell growth and apoptosis. It has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

Curcumin II has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine and drug discovery. However, there are also some limitations to using Curcumin II in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of Curcumin II is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Curcumin II. One area of focus is the development of new synthetic methods for Curcumin II that can improve its yield and purity. Another area of focus is the investigation of the mechanism of action of Curcumin II, which can help to elucidate its potential therapeutic applications. Additionally, there is a need for further research on the safety and toxicity of Curcumin II, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for clinical trials to evaluate the efficacy of Curcumin II in the treatment of various diseases.

Scientific Research Applications

Curcumin II has been the subject of scientific research for its potential applications in medicine, drug discovery, and other fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Curcumin II has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Curcumin II has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-11(17)12(13(18)19-8)10(16)4-3-9-5-6-14-15(9)2/h3-7,17H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYPMECFVSSCQL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=NN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=NN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one
Reactant of Route 3
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one
Reactant of Route 5
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-5-yl)acryloyl]-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.